Isopropyl b-D-thioglucuronide sodium salt

CAS No.: 208589-93-9

Cat. No.: VC3350899

Molecular Formula: C9H15NaO6S

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 208589-93-9 |

|---|---|

| Molecular Formula | C9H15NaO6S |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate |

| Standard InChI | InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1 |

| Standard InChI Key | KBUAMHFDNNUCET-LTTPZWNQSA-M |

| Isomeric SMILES | CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |

| SMILES | CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

| Canonical SMILES | CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Introduction

Chemical Identity and Structure

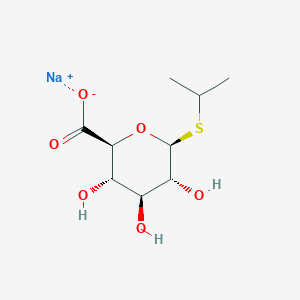

Isopropyl β-D-thioglucuronide sodium salt, also known as Isopropyl-β-D-thioglucuronic acid sodium salt, is a derivative of glucuronic acid featuring a thioether linkage to an isopropyl group. This compound has precise structural characteristics that define its biochemical function.

Basic Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 208589-93-9 |

| Molecular Formula | C₉H₁₅NaO₆S |

| Molecular Weight | 274.267 g/mol |

| IUPAC Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate |

| Synonyms | IPTGlcA·Na, Isopropyl 1-thio-β-D-glucuronide |

| InChI Key | KBUAMHFDNNUCET-LTTPZWNQSA-M |

The compound features a glucuronic acid moiety with a thioether linkage to an isopropyl group, with the carboxylic acid group present as a sodium salt. This structure confers unique properties that enable its biological activity and applications in research settings .

Physical Characteristics

Isopropyl β-D-thioglucuronide sodium salt appears as an off-white to brownish microcrystalline powder. It is hygroscopic, readily absorbing moisture from the air, which necessitates specific storage conditions to maintain its integrity . The compound is soluble in water, a property enhanced by its sodium salt form, making it valuable for various aqueous biochemical applications.

Biochemical Functions

The primary biochemical function of Isopropyl β-D-thioglucuronide sodium salt relates to its interaction with specific enzyme systems, particularly those involved in glucuronidation pathways.

Enzyme Induction

Isopropyl β-D-thioglucuronide sodium salt induces β-D-glucuronidase in bacterial systems, particularly in Escherichia coli. This induction property enhances the sensitivity of β-D-glucuronidase assays, making the compound valuable for detecting enzyme activity even at low levels . The mechanism likely involves interaction with regulatory proteins controlling the expression of the glucuronidase enzyme.

Relationship to Lac Operon Inducers

Research Applications

Isopropyl β-D-thioglucuronide sodium salt has diverse applications across multiple research domains, stemming from its unique chemical properties and biological activities.

Molecular Biology Applications

In molecular biology, the compound serves as an important tool for investigating enzyme activities and gene expression. It is particularly valuable for:

-

Inducing β-D-glucuronidase expression in bacterial systems

-

Enhancing the sensitivity of β-D-glucuronidase assays in E. coli

-

Detection of bacteriophage via chromogenic assays that rely on β-D-glucosidase induction

These applications enable researchers to visualize enzyme activity and study regulatory mechanisms controlling gene expression in bacterial systems.

Pharmaceutical Research

In pharmaceutical development, Isopropyl β-D-thioglucuronide sodium salt serves as a valuable tool with several applications:

-

Drug formulation research, particularly for enhancing the solubility and bioavailability of poorly soluble drugs

-

Investigation of glucuronidation processes, which are major pathways in drug metabolism

-

Development of improved drug delivery systems leveraging glucuronidation pathways

The compound's ability to interact with glucuronidation systems makes it particularly valuable for studying drug metabolism and enhancing drug properties in pharmaceutical research.

Biochemical Research

The compound is utilized in fundamental biochemical research focusing on:

-

Glycosylation processes and their mechanisms

-

Carbohydrate metabolism and its implications in various diseases

-

Structure-function relationships in glucuronide-processing enzymes

These applications contribute to our understanding of basic biological processes and may have implications for disease research and therapeutic development.

Analytical Applications

Isopropyl β-D-thioglucuronide sodium salt has significant utility in analytical chemistry and related fields.

Chromatographic Applications

The compound is employed as a standard in chromatographic methods, aiding in the quantification of related compounds in complex mixtures . Its well-defined structure and stability make it suitable as a reference standard for analytical procedures involving glucuronides and related compounds.

Detoxification Studies

Isopropyl β-D-thioglucuronide sodium salt plays a role in investigating detoxification pathways, particularly in liver function studies. This application leads to better understanding of drug metabolism, providing insights into how pharmaceuticals are processed in the body . The compound can serve as a tool for studying the glucuronidation pathway, which is a major route for detoxification of xenobiotics in mammals.

Comparison with Related Compounds

Understanding how Isopropyl β-D-thioglucuronide sodium salt relates to similar compounds provides context for its specific applications and properties.

Comparison with IPTG

While structurally similar to Isopropyl β-D-thiogalactopyranoside (IPTG), Isopropyl β-D-thioglucuronide sodium salt differs in several important ways:

| Property | Isopropyl β-D-thioglucuronide sodium salt | IPTG |

|---|---|---|

| Molecular Formula | C₉H₁₅NaO₆S | C₉H₁₈O₅S |

| Molecular Weight | 274.267 g/mol | 238.301 g/mol |

| Sugar Moiety | Glucuronic acid | Galactose |

| Primary Function | β-D-glucuronidase induction | β-galactosidase induction |

| Melting Point | Not specified in sources | 105°C |

These differences result in distinct biological activities and applications despite their structural similarities .

Comparison with Other Glucuronides

When compared to other glucuronide compounds like Resorufin β-D-glucuronide sodium salt, Isopropyl β-D-thioglucuronide sodium salt functions primarily as an enzyme inducer rather than a substrate for enzymatic reactions. This distinction is important for understanding its specific role in research applications .

Future Research Directions

The unique properties of Isopropyl β-D-thioglucuronide sodium salt suggest several promising avenues for future research and development.

Expanding Pharmaceutical Applications

Future research could explore:

-

Novel drug delivery systems leveraging glucuronidation pathways

-

Improved formulations for enhancing drug solubility and bioavailability

-

Development of targeted therapies utilizing glucuronidation mechanisms

These research directions could lead to innovations in pharmaceutical development and therapeutic approaches.

Advanced Analytical Methods

Development of new analytical methods utilizing Isopropyl β-D-thioglucuronide sodium salt may include:

-

More sensitive detection systems for glucuronidation activities

-

High-throughput screening methods for drug metabolism studies

-

Advanced chromatographic techniques for complex biological samples

Such advances would enhance our ability to study complex biological systems and improve analytical precision in research and clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume